N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1049873-74-6
VCID: VC2550237
InChI: InChI=1S/C17H21N5O4S/c1-13(23)19-14-2-4-16(5-3-14)27(25,26)22-9-6-15(7-10-22)20-17(24)21-11-8-18-12-21/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,19,23)(H,20,24)
SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)N3C=CN=C3
Molecular Formula: C17H21N5O4S
Molecular Weight: 391.4 g/mol

N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide

CAS No.: 1049873-74-6

Cat. No.: VC2550237

Molecular Formula: C17H21N5O4S

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide - 1049873-74-6

Specification

CAS No. 1049873-74-6
Molecular Formula C17H21N5O4S
Molecular Weight 391.4 g/mol
IUPAC Name N-[1-(4-acetamidophenyl)sulfonylpiperidin-4-yl]imidazole-1-carboxamide
Standard InChI InChI=1S/C17H21N5O4S/c1-13(23)19-14-2-4-16(5-3-14)27(25,26)22-9-6-15(7-10-22)20-17(24)21-11-8-18-12-21/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,19,23)(H,20,24)
Standard InChI Key ITSIMWMHLWTAES-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)N3C=CN=C3
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)N3C=CN=C3

Introduction

Chemical Identity and Properties

N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide is a sulfonamide derivative containing an imidazole-carboxamide functional group. The compound represents an important class of molecules with potential applications in pharmaceutical research.

Basic Identification Parameters

The compound is identified by several key parameters that define its chemical identity, as presented in Table 1.

Table 1: Chemical Identification Parameters

ParameterInformation
CAS Number1049873-74-6
Molecular FormulaC₁₇H₂₁N₅O₄S
Molecular Weight391.4 g/mol
IUPAC NameN-[1-(4-acetamidophenyl)sulfonylpiperidin-4-yl]imidazole-1-carboxamide
Synonyms- N-(1-{[4-(acetylamino)phenyl]sulfonyl}piperidin-4-yl)-1H-imidazole-1-carboxamide
- N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide

These identification parameters are essential for proper cataloging and referencing of the compound in chemical databases and research literature .

Structural Characteristics

The molecular structure of N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide features several distinct functional groups:

  • An imidazole ring connected to a carboxamide group

  • A piperidine ring substituted at the 4-position

  • A benzene ring with an acetamido group at the para position

  • A sulfonamide linkage connecting the piperidine and benzene rings

The structural formula can be represented by the SMILES notation: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)N3C=CN=C3 .

Physical and Chemical Properties

The physical and chemical properties of N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide determine its behavior in various applications and experimental settings.

Hazard CategoryClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3 (Respiratory system)
Signal WordWarning

These classifications indicate that the compound requires appropriate handling procedures to minimize health risks .

Hazard and Precautionary Statements

The compound is associated with specific hazard statements that describe the nature of the hazards, along with precautionary statements that outline measures to minimize risks.

Hazard Statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Analytical Characterization

Analytical characterization of N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide is essential for confirming its identity and purity.

Spectral Data

Standard analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Mass Spectrometry

  • Infrared Spectroscopy

  • Ultraviolet-Visible Spectroscopy

Structural Identifiers

The compound can be uniquely identified using standard chemical identifiers:

InChI: InChI=1S/C17H21N5O4S/c1-13(23)19-14-2-4-16(5-3-14)27(25,26)22-9-6-15(7-10-22)20-17(24)21-11-8-18-12-21/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,19,23)(H,20,24)

InChIKey: ITSIMWMHLWTAES-UHFFFAOYSA-N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator